4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide
Overview
Description
Scientific Research Applications
Sigma-2 Receptor Ligands Development
Arylamides hybrids, including compounds related to 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, have been explored as tools for the development of PET radiotracers, specifically focusing on the σ2 receptors, which are potential targets for tumor diagnosis. One such study synthesized hybrid structures and assessed their σ(1)/σ(2) selectivities, which are critical for their effectiveness as σ(2) PET agents in tumor diagnosis (Abate et al., 2011).
Synthesis of Benzamide Derivatives
The chemical synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate for the synthesis of β-benzamido TACE inhibitors, involves a series of steps including hydroxymethylation, chlorination, etherification, and hydrolysis. This compound, which shares structural elements with 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, was synthesized from 2-methylquinoline, providing a convenient, efficient, and cost-effective synthetic route (Xing, 2009).
Polycyclic Amides Synthesis
Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has been a method for the synthesis of polycyclic amides, including isoquinolones, via oxidative ortho C-H activation. This methodology facilitates high yield and facile synthesis, which might be relevant to compounds structurally related to 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide (Song et al., 2010).
Mass Spectrometric Studies of Benzamides
Isoquinoline-3-carboxamides, which share structural similarities with 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, have been studied for their collision-induced dissociation behavior. Understanding the fragmentation patterns of these compounds, which are drug candidates for anemic disorders, provides valuable insights into their chemical behavior and potential applications in clinical, forensic, and sports drug testing (Beuck et al., 2009).
Safety And Hazards
According to the safety information available, “4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide” has a signal word of “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .
properties
IUPAC Name |
N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGVYDCVFBGALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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